Chemical structure and physical properties of N-methylbutylamine hydrochloride
Chemical structure and physical properties of N-methylbutylamine hydrochloride
An In-depth Technical Guide to N-Methylbutylamine Hydrochloride: Structure, Properties, and Synthesis
Introduction
N-methylbutylamine hydrochloride is the salt form of the secondary aliphatic amine, N-methylbutylamine. It serves as a crucial building block and intermediate in various chemical syntheses, particularly within the pharmaceutical and agrochemical industries.[][2] As a hydrochloride salt, it offers enhanced stability and solubility in aqueous media compared to its free base form, making it a more convenient reagent for certain applications.[3] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a detailed laboratory synthesis protocol, analytical characterization methods, and its applications in the field of drug development. The focus is on providing researchers and scientists with the foundational knowledge and practical insights required to effectively utilize this compound in their work.
Chemical Structure and Identification
The molecular integrity of a compound is its most fundamental characteristic. Understanding the structure and associated identifiers of N-methylbutylamine hydrochloride is the first step in its successful application.
Molecular Structure
N-methylbutylamine hydrochloride consists of a protonated N-methylbutylammonium cation and a chloride anion. The cation features a central nitrogen atom bonded to a methyl group, a normal butyl (n-butyl) group, and two hydrogen atoms. The positive charge is localized on the nitrogen atom.

Chemical Identifiers
Precise identification is critical for regulatory compliance, procurement, and literature searches. The key identifiers for N-methylbutylamine hydrochloride are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 6973-82-6 | [4][5] |
| Molecular Formula | C₅H₁₄ClN | [5][6] |
| Molecular Weight | 123.62 g/mol | [4][6] |
| IUPAC Name | N-methylbutan-1-amine;hydrochloride | [4] |
| Canonical SMILES | CCCCNC.Cl | [4] |
| Free Base CAS | 110-68-9 (N-methylbutylamine) | [7][8] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in different environments and its suitability for specific experimental conditions. The properties of N-methylbutylamine hydrochloride and its corresponding free base are detailed below.
| Property | Value | Notes | Source(s) |
| Appearance | White to off-white solid | Expected for a simple amine salt. The free base is a clear, colorless liquid. | [9][10] |
| Melting Point | Not available | Data for the hydrochloride is not readily published. The free base melts at -75 °C. | [11][12] |
| Boiling Point | Decomposes | As a salt, it will likely decompose before boiling. The free base boils at 90-92 °C. | [13] |
| Solubility | Soluble in water and polar solvents | The ionic nature enhances solubility in polar media. The free base is miscible to slightly soluble in water. | [3][9][10] |
| pKa | ~10.9 (of conjugate acid) | This value refers to the equilibrium between the protonated amine (the cation) and the free base. | [11][12] |
| Hygroscopicity | Hygroscopic | The compound readily absorbs moisture from the air, a common trait for amine salts. | [3] |
Synthesis and Purification Protocol
Synthesis Rationale
The most direct and efficient laboratory-scale synthesis of N-methylbutylamine hydrochloride involves the stoichiometric reaction of its free base, N-methylbutylamine, with hydrochloric acid. This is a classic acid-base neutralization reaction. The free base is a commercially available liquid, and the reaction proceeds rapidly and exothermically.[11] The product salt is typically less soluble in nonpolar organic solvents than the starting amine, allowing for its precipitation and isolation. Diethyl ether is an excellent choice for this purpose as it readily dissolves the free base but not the resulting salt.
Experimental Protocol: Synthesis of N-Methylbutylamine Hydrochloride
Materials and Reagents:
-
N-methylbutylamine (CAS: 110-68-9, ≥98% purity)[13]
-
Anhydrous diethyl ether
-
2M Hydrochloric acid in diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven or vacuum desiccator
Procedure:
-
Reaction Setup: In a fume hood, add 10.0 g (0.115 mol) of N-methylbutylamine to a 250 mL round-bottom flask containing 100 mL of anhydrous diethyl ether. Place the flask in an ice-water bath and begin stirring.
-
Acid Addition: Slowly add 60 mL of 2M HCl in diethyl ether (0.120 mol, a slight excess) to the stirred solution via a dropping funnel over 30 minutes. The addition is exothermic, and a white precipitate will form immediately. Maintain the temperature below 10 °C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour to ensure complete precipitation.
-
Isolation: Isolate the white solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two 30 mL portions of cold, anhydrous diethyl ether to remove any unreacted starting material and excess HCl.
-
Drying: Dry the purified N-methylbutylamine hydrochloride product in a vacuum oven at 40-50 °C to a constant weight. Store the final product in a desiccator due to its hygroscopic nature.[3]
Workflow Visualization
Analytical Characterization
Confirming the identity and purity of the synthesized product is a non-negotiable step in chemical research. A combination of spectroscopic techniques is employed for this purpose. While spectra for the hydrochloride salt are not widely published, the analysis relies on comparing the data to the well-documented free base and observing characteristic changes upon protonation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups. For N-methylbutylamine hydrochloride, the spectrum will show a broad, strong absorption in the 2700-2400 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibration in an amine salt. This band is absent in the free base. The C-H stretching vibrations from the methyl and butyl groups will appear around 2960-2850 cm⁻¹.[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The protonation of the nitrogen atom causes a significant downfield shift for the protons on the carbons adjacent to the nitrogen (the N-CH₃ and N-CH₂- protons) compared to the free base, due to the deshielding effect of the positive charge. A broad peak corresponding to the two N-H⁺ protons will also be visible.[16]
-
¹³C NMR: Similar to ¹H NMR, the carbon atoms adjacent to the nitrogen will experience a downfield shift upon protonation.[9]
Mass Spectrometry (MS)
When analyzed by techniques like Electrospray Ionization (ESI), mass spectrometry will detect the cation. The mass spectrum will show a parent ion peak corresponding to the molecular weight of the protonated free base (C₅H₁₄N⁺), which has a mass of approximately 88.11 m/z. The fragmentation pattern would be identical to that of the protonated free base.[9]
Characterization Workflow
Applications in Research and Drug Development
The primary value of N-methylbutylamine hydrochloride in drug development lies in its role as a versatile synthetic precursor. The N-methylbutylamine scaffold is a common feature in biologically active molecules.
-
Synthetic Building Block: It is used to introduce the N-methylbutylamino group into larger molecules. This can be achieved by deprotonating the salt to its free base in situ followed by reaction with an electrophile, such as an alkyl halide or an acyl chloride.
-
Modulation of Physicochemical Properties: The incorporation of small alkylamines is a key strategy in lead optimization. The methyl and butyl groups can influence a drug candidate's lipophilicity, solubility, and metabolic stability. The methyl group, in particular, can block sites of metabolism or fine-tune binding interactions within a target protein.[17]
-
Intermediate for Complex Molecules: As a simple secondary amine, it is a starting point for synthesizing more complex secondary and tertiary amines, amides, and various heterocyclic systems that form the core of many pharmaceutical agents.[18]
Role as a Synthetic Precursor
Safety and Handling
While the hydrochloride salt is generally more stable and less volatile than the free base, proper safety protocols are essential. The safety data for the free base should be considered as a primary guide.
-
Hazards: The free base is a highly flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin. It causes severe skin burns and eye damage.[2][7]
-
Handling: Always handle N-methylbutylamine hydrochloride in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Due to its hygroscopic nature, storage under an inert atmosphere or in a desiccator is recommended to prevent degradation.[3][11]
References
-
LookChem. N-methylbutan-1-amine|6973-82-6. [Link]
-
Chemsrc. CAS#:6973-82-6 | 1-Butanamine,N-methyl-, hydrochloride (1:1). [Link]
-
Organic Syntheses. n-methylbutylamine. [Link]
-
CP Lab Safety. N-Methylbutylamine, 25mL, Each. [Link]
-
National Center for Biotechnology Information. N-Methylbutylamine. PubChem Compound Summary for CID 8068. [Link]
-
NIST. N-butylamine hydrochloride. [Link]
-
LookChem. N-Methylbutylamine. [Link]
-
Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao xue xue bao = Acta pharmaceutica Sinica, 48(8), 1195–1208. [Link]
Sources
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. N-methylbutan-1-amine|6973-82-6|lookchem [lookchem.com]
- 5. CAS#:6973-82-6 | 1-Butanamine,N-methyl-, hydrochloride (1:1) | Chemsrc [chemsrc.com]
- 6. N-METHYL-SEC-BUTYLAMINE HYDROCHLORIDE CAS#: 75098-40-7 [m.chemicalbook.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. calpaclab.com [calpaclab.com]
- 9. N-Methylbutylamine | C5H13N | CID 8068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. microchem.fr [microchem.fr]
- 11. N-METHYLBUTYLAMINE manufacturers and suppliers in india [chemicalbook.com]
- 12. lookchem.com [lookchem.com]
- 13. N-Methylbutylamine for synthesis 110-68-9 [sigmaaldrich.com]
- 14. N-METHYLBUTYLAMINE(110-68-9) IR Spectrum [chemicalbook.com]
- 15. N-butylamine hydrochloride [webbook.nist.gov]
- 16. N-METHYLBUTYLAMINE(110-68-9) 1H NMR [m.chemicalbook.com]
- 17. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
